![molecular formula C10H13F2NO B13255557 1-{[(2,6-Difluorophenyl)methyl]amino}propan-2-ol](/img/structure/B13255557.png)
1-{[(2,6-Difluorophenyl)methyl]amino}propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[(2,6-Difluorophenyl)methyl]amino}propan-2-ol is an organic compound with the molecular formula C10H13F2NO It is characterized by the presence of a difluorophenyl group attached to an amino alcohol structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[(2,6-Difluorophenyl)methyl]amino}propan-2-ol typically involves the reaction of 2,6-difluorobenzylamine with an appropriate epoxide or halohydrin under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group attacks the epoxide ring, leading to the formation of the desired amino alcohol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-{[(2,6-Difluorophenyl)methyl]amino}propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with halides.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halides or other substituted derivatives.
Scientific Research Applications
1-{[(2,6-Difluorophenyl)methyl]amino}propan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-{[(2,6-Difluorophenyl)methyl]amino}propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group may enhance binding affinity through hydrophobic interactions, while the amino alcohol structure can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
- 1-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol
- 2-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol
Comparison: 1-{[(2,6-Difluorophenyl)methyl]amino}propan-2-ol is unique due to the specific positioning of the hydroxyl group on the second carbon of the propanol chain. This positioning can influence its reactivity and interaction with biological targets compared to its isomers. The presence of the difluorophenyl group also imparts distinct chemical properties, such as increased lipophilicity and potential for stronger binding interactions.
Properties
Molecular Formula |
C10H13F2NO |
|---|---|
Molecular Weight |
201.21 g/mol |
IUPAC Name |
1-[(2,6-difluorophenyl)methylamino]propan-2-ol |
InChI |
InChI=1S/C10H13F2NO/c1-7(14)5-13-6-8-9(11)3-2-4-10(8)12/h2-4,7,13-14H,5-6H2,1H3 |
InChI Key |
CAICWSPVRGUSAG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNCC1=C(C=CC=C1F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


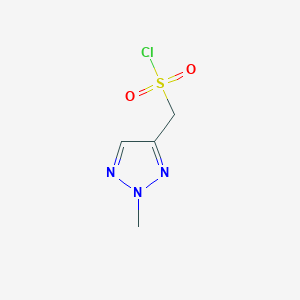
![2-[(4-Bromobenzenesulfonyl)methyl]piperidine](/img/structure/B13255496.png)
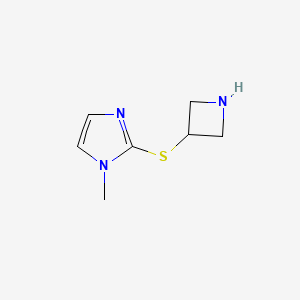
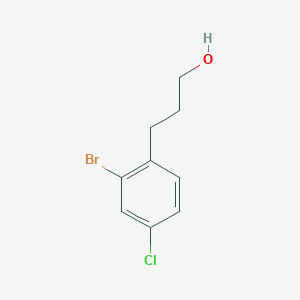
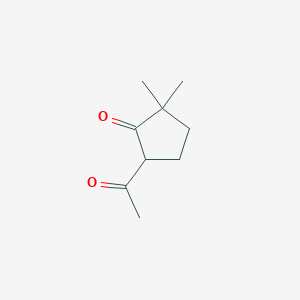
![1-[4-(1-Methyl-1H-imidazol-5-yl)phenyl]ethan-1-one](/img/structure/B13255519.png)
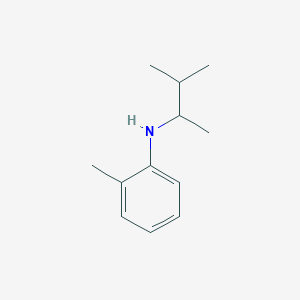
![N-[2-(ethylamino)propyl]benzamide hydrochloride](/img/structure/B13255533.png)
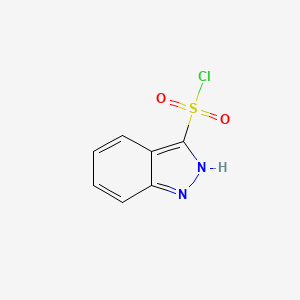

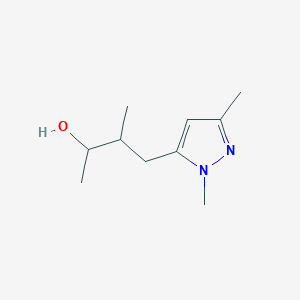
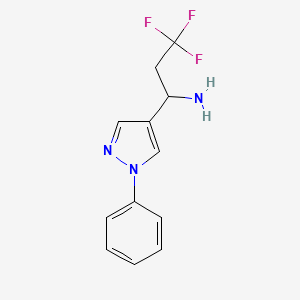
![3-Bromoimidazo[1,2-c]pyrimidin-5-ol](/img/structure/B13255573.png)
![Methyl 5-methyl-2-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B13255577.png)
